(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride
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Overview
Description
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a piperazine ring, an isoxazole moiety, and a phenyl group substituted with a methylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Introduction of the Phenyl Group: The phenyl group with a methylthio substituent is incorporated through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve polar aprotic solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride can be used to study the interactions between small molecules and biological targets. Its structural features make it a potential candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, although further research is needed to fully understand its pharmacological properties.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of materials with specific functions, such as improved mechanical strength or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone
- (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanol
- (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methane
Uniqueness
What sets (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride apart from similar compounds is its specific combination of functional groups
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-13-16(14(2)23-19-13)12-20-8-10-21(11-9-20)18(22)15-6-4-5-7-17(15)24-3;/h4-7H,8-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLLDZCDGXDSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC=CC=C3SC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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